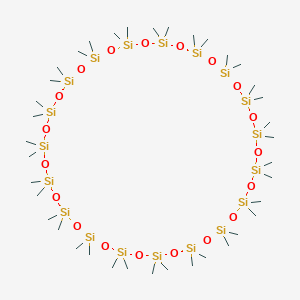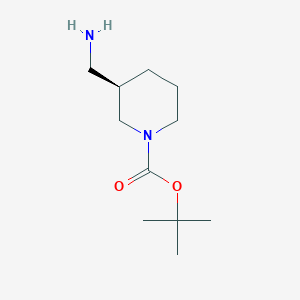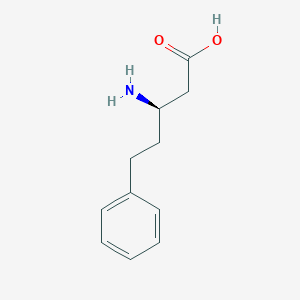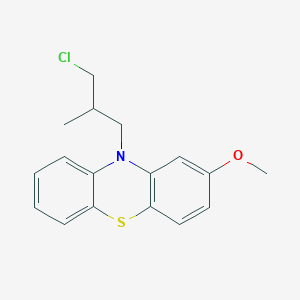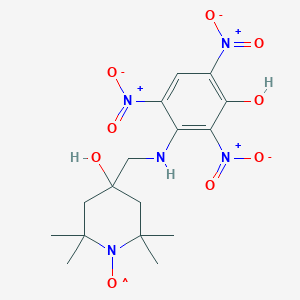
4-Hydroxy-2,2,6,6-tetramethyl-4-(3-picrylaminomethyl)piperidine N-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-2,2,6,6-tetramethyl-4-(3-picrylaminomethyl)piperidine N-oxide (also known as TEMPOL) is a stable nitroxide radical that has been widely used in scientific research due to its unique properties. This compound has been shown to have antioxidant and anti-inflammatory effects, making it a promising candidate for various therapeutic applications.
科学研究应用
TEMPOL has been extensively studied in various scientific fields, including pharmacology, biochemistry, and physiology. It has been shown to have antioxidant and anti-inflammatory effects, making it a promising candidate for various therapeutic applications. TEMPOL has been used to treat various diseases, including cardiovascular disease, neurodegenerative diseases, and cancer. It has also been used in research related to oxidative stress, free radicals, and reactive oxygen species.
作用机制
TEMPOL's mechanism of action is based on its ability to scavenge free radicals and reactive oxygen species. It does this by donating an electron to these species, which stabilizes them and prevents them from causing cellular damage. In addition, TEMPOL has been shown to inhibit the production of pro-inflammatory cytokines, which further contributes to its anti-inflammatory effects.
Biochemical and Physiological Effects:
TEMPOL has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve endothelial function, and reduce blood pressure. It has also been shown to have neuroprotective effects and to improve cognitive function. In addition, TEMPOL has been shown to have anti-cancer effects, including inhibiting tumor growth and inducing apoptosis.
实验室实验的优点和局限性
TEMPOL has several advantages for lab experiments. It is stable and easy to handle, making it a convenient compound to work with. It also has a relatively low toxicity, which makes it a safe compound to use in in vitro and in vivo experiments. However, there are also limitations to using TEMPOL. It has a short half-life in vivo, which limits its effectiveness in some applications. In addition, its antioxidant effects can interfere with certain experimental designs, such as those involving the use of reactive oxygen species as signaling molecules.
未来方向
There are several future directions for research related to TEMPOL. One area of interest is the development of novel TEMPOL derivatives with improved pharmacological properties. Another area of interest is the use of TEMPOL in combination with other compounds to enhance its therapeutic effects. Additionally, further research is needed to better understand the mechanisms underlying TEMPOL's effects and to identify new therapeutic applications for this compound.
Conclusion:
In conclusion, TEMPOL is a stable nitroxide radical that has been extensively studied in various scientific fields. It has antioxidant and anti-inflammatory effects, making it a promising candidate for various therapeutic applications. TEMPOL has been used to treat various diseases, including cardiovascular disease, neurodegenerative diseases, and cancer. It has also been used in research related to oxidative stress, free radicals, and reactive oxygen species. Despite its limitations, TEMPOL remains a valuable compound for scientific research, and there are several future directions for research related to this compound.
合成方法
TEMPOL can be synthesized through a two-step process. The first step involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with sodium borohydride to produce 2,2,6,6-tetramethyl-4-hydroxypiperidine. The second step involves the reaction of 2,2,6,6-tetramethyl-4-hydroxypiperidine with 3-chloromethyl-2,4,6-trinitrophenylamine to produce TEMPOL.
属性
CAS 编号 |
148719-46-4 |
|---|---|
产品名称 |
4-Hydroxy-2,2,6,6-tetramethyl-4-(3-picrylaminomethyl)piperidine N-oxide |
分子式 |
C16H22N5O9 |
分子量 |
428.37 g/mol |
InChI |
InChI=1S/C16H22N5O9/c1-14(2)6-16(23,7-15(3,4)21(14)30)8-17-11-9(18(24)25)5-10(19(26)27)13(22)12(11)20(28)29/h5,17,22-23H,6-8H2,1-4H3 |
InChI 键 |
JFMKMCXVSUQYLY-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1[O])(C)C)(CNC2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O)[N+](=O)[O-])O)C |
规范 SMILES |
CC1(CC(CC(N1[O])(C)C)(CNC2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O)[N+](=O)[O-])O)C |
其他 CAS 编号 |
148719-46-4 |
同义词 |
4-hydroxy-2,2,6,6-tetramethyl-4-(3-picrylaminomethyl)piperidine N-oxide 4-OH-4-MePNC-piperidine N-oxide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



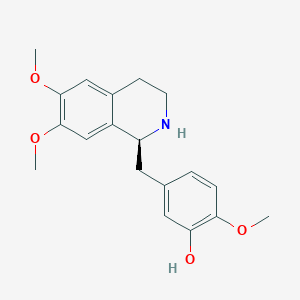
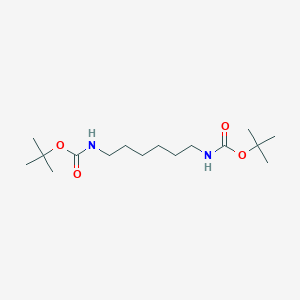
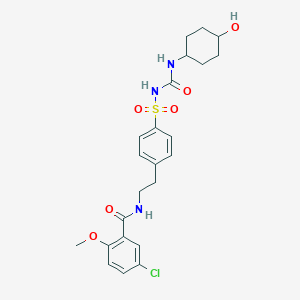


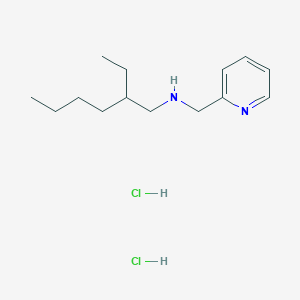
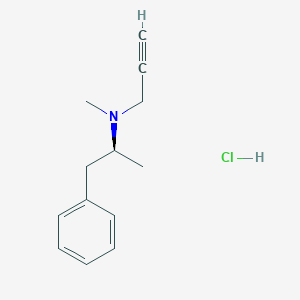

![[6]-Gingerol](/img/structure/B133885.png)
